2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common approach includes the formation of the spiro structure through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The use of automated systems and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-9-chloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane]
- 9-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]
Uniqueness
2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17BrCl2N2O |
---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H17BrCl2N2O/c21-13-5-3-12(4-6-13)17-11-18-15-9-14(22)10-16(23)19(15)26-20(25(18)24-17)7-1-2-8-20/h3-6,9-10,18H,1-2,7-8,11H2 |
InChI Key |
SHELUANPBAUGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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